![molecular formula C25H27ClN2O B2399258 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride CAS No. 41465-29-6](/img/structure/B2399258.png)
1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride, also known as Benzylpiperazine (BZP), is a synthetic psychoactive substance that has been used as a recreational drug. BZP is a member of the piperazine family of compounds and is structurally similar to amphetamine. It is a central nervous system stimulant that produces effects such as euphoria, increased energy, and heightened alertness. BZP has been the subject of scientific research due to its potential therapeutic applications and its use as a recreational drug.
Scientific Research Applications
Chemical Synthesis and Properties
One study discusses the synthesis and magnetic properties of a stable radical derivative, highlighting the potential for applications in magnetic materials and molecular electronics due to its stability and magnetic interactions (Constantinides et al., 2011). Another paper focuses on the synthesis of derivatives involving 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride, examining their anti-inflammatory, analgesic, and N-cholinolytic properties , suggesting a pharmacological application while maintaining the focus away from direct drug use (Gevorgyan et al., 2017).
Pharmacological Research
In the context of anticancer research , a compound structurally related to 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride was investigated for its in vivo and in vitro anticancer activity , demonstrating significant metabolic transformations and highlighting the compound's potential in cancer treatment strategies (Jiang et al., 2007).
Material Science Applications
Research in material science has led to the synthesis of benzo[a]aceanthrylene-cored compounds for red-emitting electroluminescent materials , indicating the utility of these compounds in the development of electronic and photonic devices due to their high thermal stability and desirable emission properties (Huang et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is carbonic anhydrase (CA) . Carbonic anhydrases are a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in many physiological functions .
Mode of Action
The compound interacts with its target, carbonic anhydrase, by inhibiting its activity . This interaction is likely facilitated by the compound’s piperazine moiety, which is known to have significant bioactivity
Biochemical Pathways
The inhibition of carbonic anhydrase by 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride affects the carbon dioxide hydration reaction . This reaction is crucial for pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues
Pharmacokinetics
It is known that benzylpiperazine derivatives are metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound, but specific details would require further investigation.
Result of Action
Given its inhibitory effect on carbonic anhydrase, it could potentially alter pH balance and electrolyte levels in cells . .
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O.ClH/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZZDUYEHDAOEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride |
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